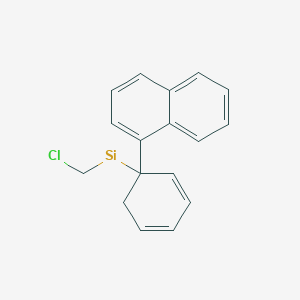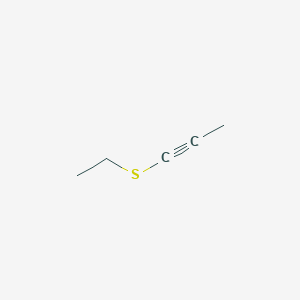
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound that features a complex structure with various functional groups, including a methoxy group, a nitro group, and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reaction with methyl isothiocyanate to form the carbothioamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and thiocarbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbothioamide groups also contribute to the compound’s reactivity and interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: Shares the nitro group and aromatic structure but lacks the methoxy and carbothioamide groups.
4-Methoxy-N-methylaniline: Contains the methoxy and methylamino groups but lacks the nitro and carbothioamide groups.
N-Methyl-4-nitroaniline: Contains the nitro and methylamino groups but lacks the methoxy and carbothioamide groups.
Uniqueness
4-Methoxy-N-methyl-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21010-35-5 |
|---|---|
Formule moléculaire |
C15H14N2O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methoxy-N-methyl-N-(4-nitrophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2O3S/c1-16(12-5-7-13(8-6-12)17(18)19)15(21)11-3-9-14(20-2)10-4-11/h3-10H,1-2H3 |
Clé InChI |
IDQOTPHZCZWMJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


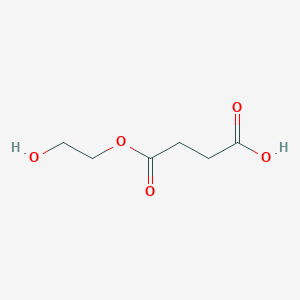
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

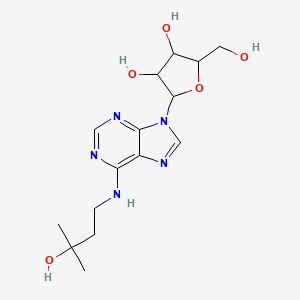
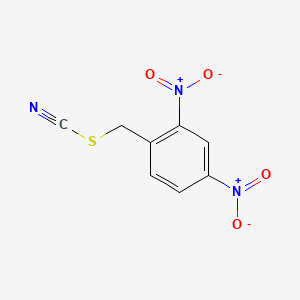

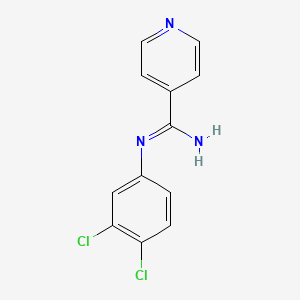
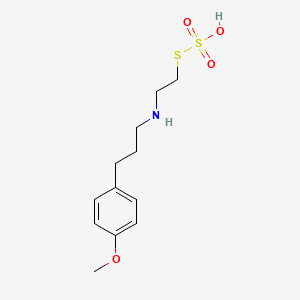
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
